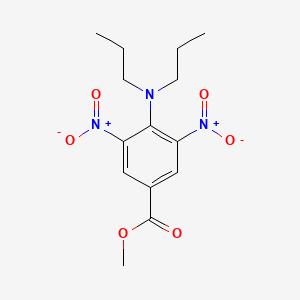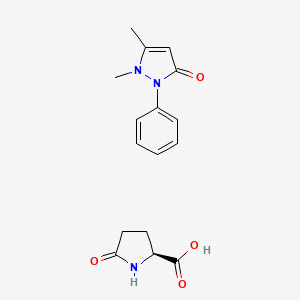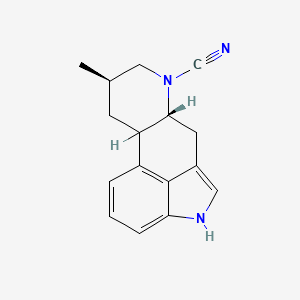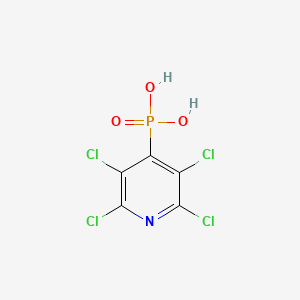![molecular formula C22H28N2O7 B12699513 4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid CAS No. 74650-41-2](/img/structure/B12699513.png)
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a trimethoxyphenyl group and a pyridine ring, combined with oxalic acid. Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrolidine derivative under acidic conditions, followed by cyclization and subsequent functional group modifications to introduce the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and selectivity are essential to understand its mechanism fully.
類似化合物との比較
Similar Compounds
- (2S,3S,4S,5S)-2-(3,4-Dimethoxyphenyl)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
- (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
Uniqueness
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine stands out due to its unique combination of a pyrrolidine ring with a trimethoxyphenyl group and a pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
74650-41-2 |
|---|---|
分子式 |
C22H28N2O7 |
分子量 |
432.5 g/mol |
IUPAC名 |
4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid |
InChI |
InChI=1S/C20H26N2O3.C2H2O4/c1-20(2)15(13-6-8-21-9-7-13)12-16(22-20)14-10-17(23-3)19(25-5)18(11-14)24-4;3-1(4)2(5)6/h6-11,15-16,22H,12H2,1-5H3;(H,3,4)(H,5,6)/t15-,16-;/m0./s1 |
InChIキー |
ZPMIYMOQPCLQDD-MOGJOVFKSA-N |
異性体SMILES |
CC1([C@@H](C[C@H](N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=NC=C3)C.C(=O)(C(=O)O)O |
正規SMILES |
CC1(C(CC(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=NC=C3)C.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


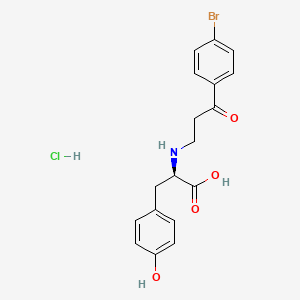

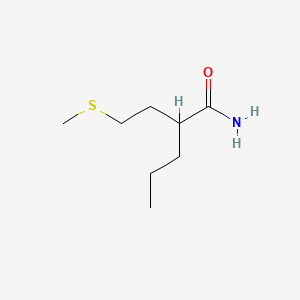
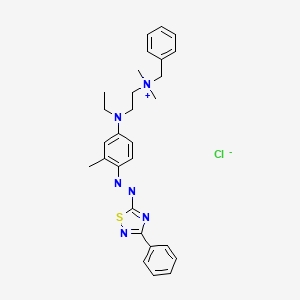

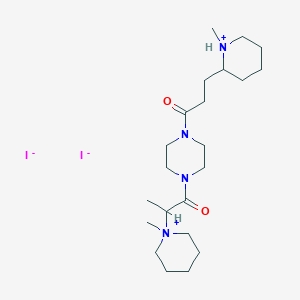

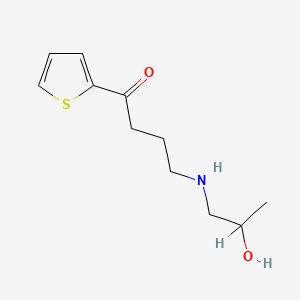
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)

